1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a dichlorobenzyl group and a nitrophenyl group, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the dichlorobenzyl and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other pyridine derivatives and benzyl-substituted compounds.
2,4-dichlorobenzyl alcohol: A simpler compound with similar benzyl substitution but lacking the pyridine ring and nitrophenyl group.
3-nitrophenyl pyridine: Contains the nitrophenyl group and pyridine ring but lacks the dichlorobenzyl substitution.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features. This compound contains a dihydropyridine ring, which is known for its biological activity, particularly in relation to calcium channel modulation. The combination of electron-withdrawing and electron-donating groups in its structure suggests potential for diverse biological interactions.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H13Cl2N3O4
Structural Features:
Feature | Description |
---|---|
Dihydropyridine Ring | Central structure with potential for calcium channel interaction |
Substituents | 2,4-Dichlorobenzyl and 3-Nitrophenyl groups confer unique electronic properties |
The precise mechanism of action for this compound remains largely uncharacterized. However, based on the structural characteristics of similar compounds, it is hypothesized that it may interact with calcium channels or various enzymes and receptors involved in cellular signaling pathways.
Potential Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in several therapeutic areas:
- Cardiovascular Diseases : Dihydropyridines are known to modulate calcium channels, which could be beneficial in treating hypertension and other cardiovascular conditions.
- Antimicrobial Activity : Some derivatives have demonstrated activity against various pathogens, suggesting potential use as antimicrobial agents.
- Anticancer Properties : Preliminary studies indicate that modifications to the dihydropyridine framework can enhance cytotoxic effects against cancer cell lines.
Case Studies
- Calcium Channel Interaction : A study on dihydropyridine derivatives revealed their ability to inhibit L-type calcium channels, leading to reduced cardiac contractility and blood pressure regulation.
- Antimicrobial Screening : In vitro assays have shown that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, warranting further investigation into their mechanisms of action.
- Cytotoxicity Tests : Research involving similar dihydropyridine compounds indicated that they could induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
- Binding Affinity Studies : Interaction studies are needed to determine the binding affinity of this compound with specific enzymes or receptors.
- Structural Modifications : Variations in substituent groups significantly affect biological outcomes, suggesting a need for structure-activity relationship (SAR) studies.
Summary of Biological Activities
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-13-7-6-12(17(21)9-13)11-23-8-2-5-16(19(23)26)18(25)22-14-3-1-4-15(10-14)24(27)28/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTLQDHCGGDCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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